2-Pyrazineacetic acid, 1-[[(4-fluorophenyl)amino]carbonothioyl]hexahydro-3-oxo-, methyl ester

Catalog No.
S4604139
CAS No.
M.F
C14H16FN3O3S
M. Wt
325.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Pyrazineacetic acid, 1-[[(4-fluorophenyl)amino]c...

Product Name

2-Pyrazineacetic acid, 1-[[(4-fluorophenyl)amino]carbonothioyl]hexahydro-3-oxo-, methyl ester

IUPAC Name

methyl 2-[1-[(4-fluorophenyl)carbamothioyl]-3-oxopiperazin-2-yl]acetate

Molecular Formula

C14H16FN3O3S

Molecular Weight

325.36 g/mol

InChI

InChI=1S/C14H16FN3O3S/c1-21-12(19)8-11-13(20)16-6-7-18(11)14(22)17-10-4-2-9(15)3-5-10/h2-5,11H,6-8H2,1H3,(H,16,20)(H,17,22)

InChI Key

PRMCSCZPRQSPGJ-UHFFFAOYSA-N

SMILES

COC(=O)CC1C(=O)NCCN1C(=S)NC2=CC=C(C=C2)F

solubility

>48.8 [ug/mL]

Canonical SMILES

COC(=O)CC1C(=O)NCCN1C(=S)NC2=CC=C(C=C2)F

The exact mass of the compound methyl (1-{[(4-fluorophenyl)amino]carbonothioyl}-3-oxopiperazin-2-yl)acetate is 325.08964072 g/mol and the complexity rating of the compound is 441. The solubility of this chemical has been described as >48.8 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Pyrazineacetic acid, 1-[[(4-fluorophenyl)amino]carbonothioyl]hexahydro-3-oxo-, methyl ester is a complex organic compound with notable structural features that include a pyrazine ring, an acetic acid moiety, and a fluorophenyl group. This compound is characterized by its unique functional groups, which contribute to its potential biological activity and applications in medicinal chemistry. The presence of the fluorine atom in the phenyl group enhances the lipophilicity and metabolic stability of the compound, making it an interesting candidate for pharmaceutical development.

Typical of esters and amides. Key reactions include:

  • Hydrolysis: The methyl ester can be hydrolyzed to yield 2-pyrazineacetic acid and methanol in the presence of water and an acid or base catalyst.
  • Transesterification: The methyl ester can react with other alcohols to form different esters.
  • Nucleophilic Substitution: The carbonothioyl group may participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to sulfur.

These reactions are essential for modifying the compound's structure to enhance its pharmacological properties.

While specific studies on this compound may be limited, compounds with similar structures often exhibit a range of biological activities. For instance, derivatives of pyrazineacetic acids are known for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of the fluorophenyl group may also contribute to enhanced activity due to its electron-withdrawing nature, which can influence the compound's interaction with biological targets.

Synthesis of 2-Pyrazineacetic acid, 1-[[(4-fluorophenyl)amino]carbonothioyl]hexahydro-3-oxo-, methyl ester can be approached through several methods:

  • Condensation Reactions: A typical method involves the condensation of 2-pyrazineacetic acid with a suitable amine derivative containing the fluorophenyl group.
  • Carbonothioylation: The introduction of the carbonothioyl group can be achieved through thionation reactions using carbon disulfide or related reagents.
  • Esterification: The final methyl ester can be synthesized by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.

These synthetic pathways allow for the modification of various functional groups to optimize biological activity.

2-Pyrazineacetic acid, 1-[[(4-fluorophenyl)amino]carbonothioyl]hexahydro-3-oxo-, methyl ester has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting various diseases due to its possible biological activities.
  • Agricultural Chemistry: Compounds with similar structures are often explored as pesticides or herbicides.
  • Chemical Research: It serves as a building block for synthesizing more complex molecules in organic chemistry.

Interaction studies are crucial for understanding how this compound interacts with biological systems. Preliminary studies could involve:

  • Binding Affinity Tests: Evaluating how well the compound binds to specific receptors or enzymes.
  • In Vitro Assays: Testing its effects on cell lines to determine cytotoxicity or therapeutic potential.

Such investigations help elucidate the mechanisms underlying its biological activity.

Several compounds share structural similarities with 2-Pyrazineacetic acid, 1-[[(4-fluorophenyl)amino]carbonothioyl]hexahydro-3-oxo-, methyl ester. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
2-Amino-2-(4-fluorophenyl)acetic acidAmino acid derivativeAntimicrobialSimple structure; less complex than target compound
2-Amino-2-(4-chlorophenyl)acetic acidChlorinated variantAnticancerChlorine vs. fluorine substitution affects activity
Pyridine derivativesContains pyridine ringVaries widelyDifferent heterocyclic base influences properties
Cyclo(Pro-Val)Peptide-like structureAntibacterialContains cyclic structure, influencing bioavailability

The uniqueness of 2-Pyrazineacetic acid, 1-[[(4-fluorophenyl)amino]carbonothioyl]hexahydro-3-oxo-, methyl ester lies in its combination of a pyrazine ring with a carbonothioyl group and a fluorinated phenyl moiety, potentially offering distinct pharmacological profiles compared to other similar compounds.

XLogP3

0.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

325.08964072 g/mol

Monoisotopic Mass

325.08964072 g/mol

Heavy Atom Count

22

Dates

Last modified: 04-15-2024

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